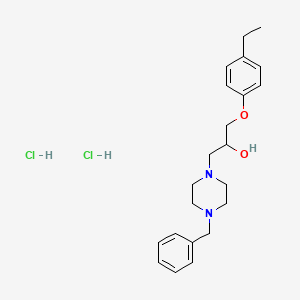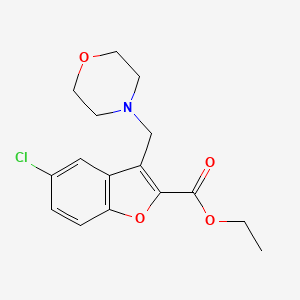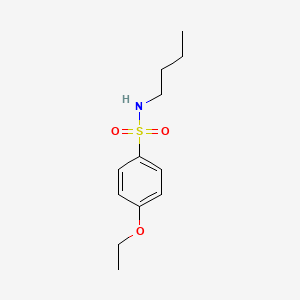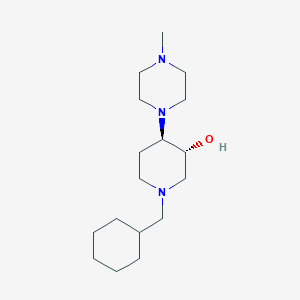
N-ethyl-N'-(4-methylbenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N'-(4-methylbenzyl)ethanediamide, commonly known as 'EBEWE', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBEWE belongs to the family of amides and is synthesized by the reaction of N-ethyl-ethylenediamine with 4-methylbenzoyl chloride.
作用機序
The mechanism of action of EBEWE is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and pain pathways. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that EBEWE has anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have insecticidal properties. In addition, EBEWE has been studied for its potential to treat cancer and neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of EBEWE.
実験室実験の利点と制限
EBEWE has several advantages for lab experiments. It is easy to synthesize, and its chemical properties make it suitable for a wide range of applications. However, there are also limitations to its use. EBEWE is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity requires careful handling and disposal.
将来の方向性
There are several future directions for the study of EBEWE. One potential direction is to further investigate its potential as a treatment for cancer and neurological disorders. Another direction is to explore its potential as a building block for the synthesis of new materials. In addition, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of EBEWE.
Conclusion
In conclusion, EBEWE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, making it easily accessible for scientific research. EBEWE has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action and biochemical and physiological effects are not yet fully understood, but studies have suggested that it may have anti-inflammatory, analgesic, and antipyretic properties. EBEWE has several advantages for lab experiments, but also has limitations to its use. There are several future directions for the study of EBEWE, including investigating its potential as a treatment for cancer and neurological disorders and exploring its potential as a building block for the synthesis of new materials.
合成法
EBEWE is synthesized by the reaction of N-ethyl-ethylenediamine with 4-methylbenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product obtained is then purified by recrystallization or column chromatography. This synthesis method is simple and efficient, making EBEWE easily accessible for scientific research.
科学的研究の応用
EBEWE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EBEWE has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential to treat cancer and neurological disorders. In agriculture, EBEWE has been found to have insecticidal properties, making it a potential candidate for pest control. In material science, EBEWE has been studied for its potential to be used as a building block for the synthesis of new materials.
特性
IUPAC Name |
N-ethyl-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-13-11(15)12(16)14-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNALHNIUXELFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5134690.png)
![1-({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5134694.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5134696.png)

amine](/img/structure/B5134711.png)
![11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134718.png)
![2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5134725.png)
![2-acetyl-3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5134728.png)
![4-(2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5134735.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5134749.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5134752.png)

